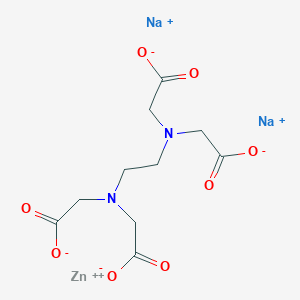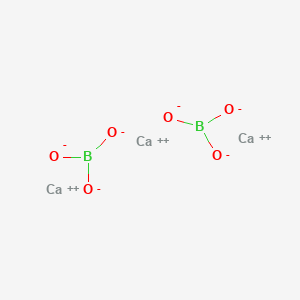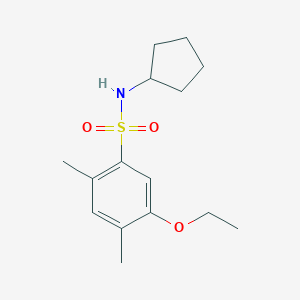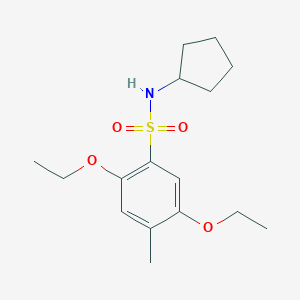![molecular formula C9H15Cl2N3O2 B224734 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea CAS No. 13909-12-1](/img/structure/B224734.png)
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea (CCNU) is a chemotherapy drug that belongs to the family of nitrosoureas. It is used to treat various types of cancer, including brain tumors, Hodgkin's lymphoma, and multiple myeloma. CCNU has been shown to be effective in killing cancer cells by damaging their DNA and preventing them from dividing and growing.
Wirkmechanismus
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea is an alkylating agent that works by damaging the DNA of cancer cells. It enters the cell and forms covalent bonds with the DNA, causing cross-linking and damage to the DNA strands. This damage prevents the cancer cells from dividing and growing, ultimately leading to their death.
Biochemische Und Physiologische Effekte
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea has both biochemical and physiological effects on the body. It affects the DNA of cancer cells, causing damage and preventing them from dividing and growing. This ultimately leads to the death of cancer cells. 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea also affects healthy cells in the body, leading to side effects such as nausea, vomiting, and bone marrow suppression.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea is an important chemotherapy drug that has been extensively studied for its anti-cancer properties. Its ability to damage the DNA of cancer cells makes it an effective treatment option for various types of cancer. However, 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea also has limitations for lab experiments, as it can be toxic to healthy cells and has side effects that can affect the results of experiments.
Zukünftige Richtungen
There are many future directions for the study of 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea. One area of research is the development of new formulations and delivery methods for 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea, which could improve its effectiveness and reduce its side effects. Another area of research is the study of 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea in combination with other chemotherapy drugs, which could improve its efficacy in treating cancer. Additionally, the study of 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea in animal models and clinical trials could provide valuable insights into its effectiveness and safety in treating cancer.
Synthesemethoden
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea is synthesized by reacting 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea with thionyl chloride in the presence of a base. The reaction yields 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea as a yellowish crystalline powder. The synthesis of 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea is a complex process that requires careful handling and monitoring to ensure high purity and yield.
Wissenschaftliche Forschungsanwendungen
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea has been extensively studied for its anti-cancer properties. It has been shown to be effective in treating various types of cancer, including brain tumors, Hodgkin's lymphoma, and multiple myeloma. 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea works by damaging the DNA of cancer cells, preventing them from dividing and growing. This makes 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea an important chemotherapy drug in the fight against cancer.
Eigenschaften
CAS-Nummer |
13909-12-1 |
|---|---|
Produktname |
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea |
Molekularformel |
C9H15Cl2N3O2 |
Molekulargewicht |
268.14 g/mol |
IUPAC-Name |
3-[(1S,2S)-2-chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C9H15Cl2N3O2/c10-5-6-14(13-16)9(15)12-8-4-2-1-3-7(8)11/h7-8H,1-6H2,(H,12,15)/t7-,8-/m0/s1 |
InChI-Schlüssel |
AVQDABCAQFMRFT-YUMQZZPRSA-N |
Isomerische SMILES |
C1CC[C@@H]([C@H](C1)NC(=O)N(CCCl)N=O)Cl |
SMILES |
C1CCC(C(C1)NC(=O)N(CCCl)N=O)Cl |
Kanonische SMILES |
C1CCC(C(C1)NC(=O)N(CCCl)N=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





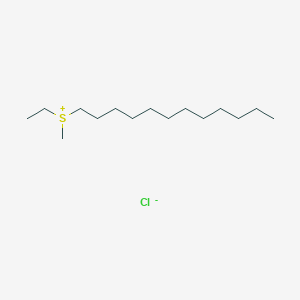

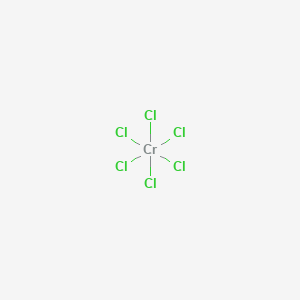
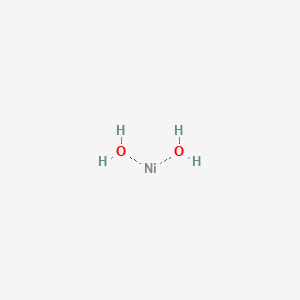
![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc](/img/structure/B224689.png)
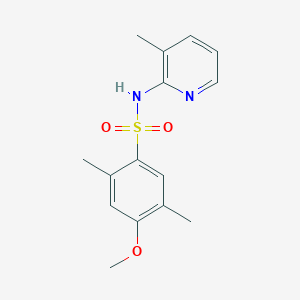
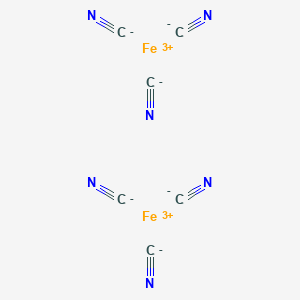
![N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)
